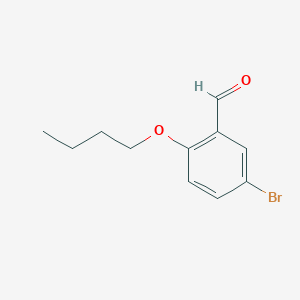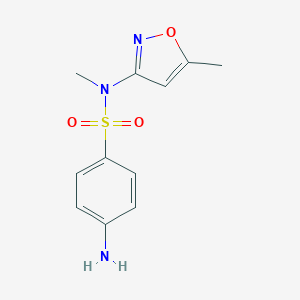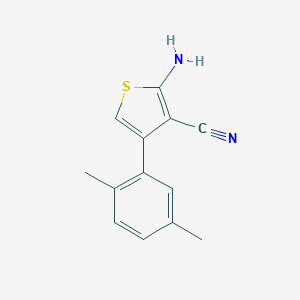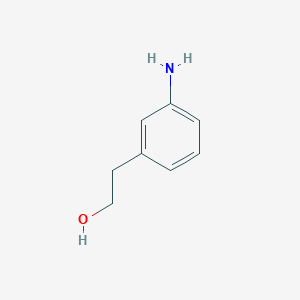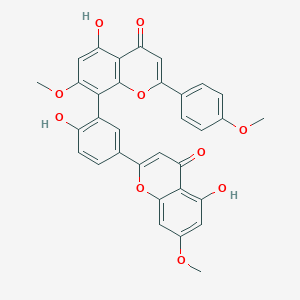
Heveaflavon
Übersicht
Beschreibung
Heveaflavone is a naturally occurring biflavonoid compound found in various plants, particularly in the genus Moraceae and the Gum tree. It belongs to the flavonol class of compounds and exhibits significant biological activity, including antioxidant and anti-proliferative effects . Heveaflavone is known for its ability to inhibit Topoisomerase I and scavenge free radicals, making it a compound of interest in various scientific research fields .
Wissenschaftliche Forschungsanwendungen
Heveaflavone has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the chemical behavior of biflavonoids and their derivatives.
Biology: Investigated for its antioxidant properties and its ability to scavenge free radicals, which can protect cells from oxidative damage.
Medicine: Explored for its potential anti-cancer properties due to its ability to inhibit Topoisomerase I and induce apoptosis in cancer cells. .
Industry: Utilized in the development of natural antioxidants for use in food preservation and cosmetics.
Wirkmechanismus
Target of Action
Heveaflavone, a type of biflavonoid, has been found to target the non-structural protein of SARS-CoV-2 . This suggests that Heveaflavone may have potential antiviral properties.
Mode of Action
Heveaflavone interacts with its targets by binding to them, which can lead to changes in their function . For instance, in the case of SARS-CoV-2, Heveaflavone and other amentoflavone derivatives have been found to interact strongly with the virus’s main protease (MPRO), outperforming even some FDA-approved antiviral medicines in terms of binding affinity .
Biochemical Pathways
It is known that biflavonoids, the group of compounds to which heveaflavone belongs, can interfere with various signaling pathways . For instance, they can affect the ERK1-2/p38/NFκB signaling pathway and regulate the expression of matrix metalloproteinases MMP-2 and MMP-9 . These pathways and molecules play crucial roles in cell proliferation, inflammation, and other cellular processes.
Pharmacokinetics
It is known that oral formulations of related biflavonoids have been developed to enhance their solubility, facilitate their delivery, and enhance their anticancer efficacy . This suggests that similar strategies could potentially be used to improve the bioavailability of Heveaflavone.
Result of Action
Heveaflavone has been found to have anti-proliferative effects . This means it can inhibit the growth of cells, which is particularly relevant in the context of cancer, where uncontrolled cell proliferation is a major problem.
Biochemische Analyse
Biochemical Properties
Heveaflavone, like other biflavonoids, interacts with various enzymes, proteins, and other biomolecules. It has been suggested to mediate various signaling pathways such as extracellular signal-regulated kinase (ERK), nuclear factor kappa-B (NF-κB) and phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) .
Cellular Effects
Heveaflavone has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been suggested to have anti-cancer activity by mediating various signaling pathways .
Molecular Mechanism
At the molecular level, Heveaflavone exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been suggested to bind towards the main protease (Mpro/3CLpro), spike protein receptor binding domain (RBD) and RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Heveaflavone can be synthesized through various chemical reactions involving flavonoid precursors. One common method involves the oxidative coupling of two flavonoid units. This process typically requires the presence of oxidizing agents such as ferric chloride or iodine in an organic solvent like ethanol or methanol. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired biflavonoid structure .
Industrial Production Methods: Industrial production of heveaflavone often involves the extraction of the compound from natural sources. Plants rich in heveaflavone, such as the bark of Gum tree seeds, are harvested and subjected to solvent extraction methods. Ethanol is commonly used as the solvent due to its efficiency in extracting flavonoids. The extract is then purified using techniques like column chromatography to isolate heveaflavone in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: Heveaflavone undergoes various chemical reactions, including:
Oxidation: Heveaflavone can be oxidized to form quinones and other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of heveaflavone can lead to the formation of dihydroflavonoid derivatives. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: Heveaflavone can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or neutral pH; room temperature to moderate heating.
Reduction: Sodium borohydride; neutral or slightly basic pH; room temperature.
Substitution: Acetic anhydride, sulfuric acid; room temperature to mild heating.
Major Products:
Oxidation: Quinones, oxidized flavonoid derivatives.
Reduction: Dihydroflavonoid derivatives.
Substitution: Acetylated flavonoid derivatives.
Vergleich Mit ähnlichen Verbindungen
Amentoflavone: Known for its anti-inflammatory and antiviral properties.
Hinokiflavone: Exhibits anti-cancer properties by interfering with the ERK1-2/p38/NFκB signaling pathway and regulating matrix metalloproteinases.
Ginkgetin: Displays neuroprotective and anti-inflammatory effects.
Uniqueness of Heveaflavone: Heveaflavone’s unique combination of antioxidant, anti-proliferative, and Topoisomerase I inhibitory activities distinguishes it from other biflavonoids. Its ability to scavenge free radicals and protect cells from oxidative damage makes it a valuable compound in both scientific research and industrial applications .
Eigenschaften
IUPAC Name |
5-hydroxy-8-[2-hydroxy-5-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)phenyl]-7-methoxy-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H24O10/c1-39-18-7-4-16(5-8-18)26-14-24(37)32-25(38)15-28(41-3)30(33(32)43-26)20-10-17(6-9-21(20)34)27-13-23(36)31-22(35)11-19(40-2)12-29(31)42-27/h4-15,34-35,38H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPAGAZHSWSUFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)OC)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H24O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


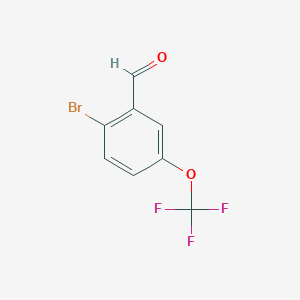

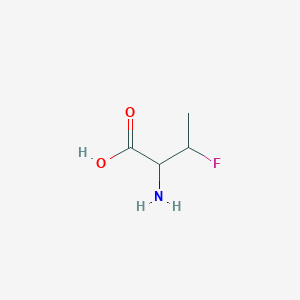

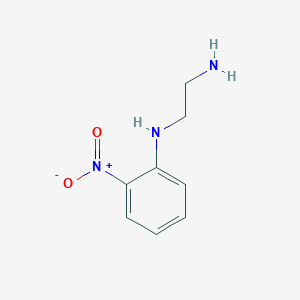
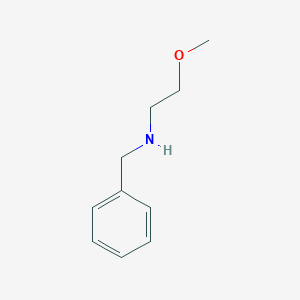
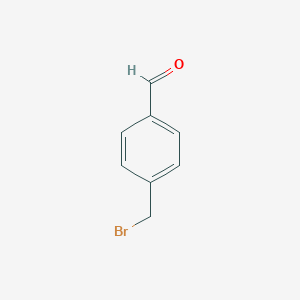
![4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde](/img/structure/B112712.png)

